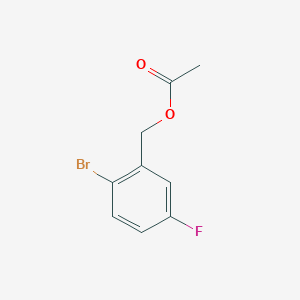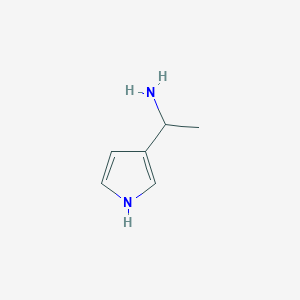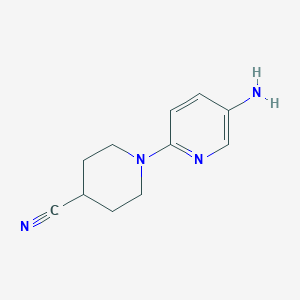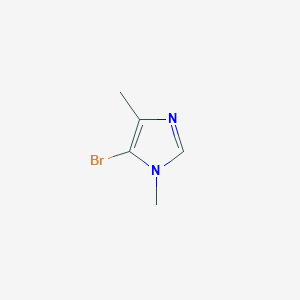
2-Bromo-5-fluorobenzyl acetate
Overview
Description
2-Bromo-5-fluorobenzyl acetate is an organic compound with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 g/mol . It is characterized by the presence of a benzene ring substituted with bromine and fluorine atoms, and an acetate group attached via a methylene bridge. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Benzylic compounds, in general, are known to undergo reactions at the benzylic position . These reactions can involve various targets depending on the specific conditions and reagents used.
Mode of Action
The mode of action of 2-Bromo-5-fluorobenzyl acetate involves interactions at the benzylic position. For instance, benzylic halides typically react via an SN2 pathway for primary halides and an SN1 pathway for secondary and tertiary halides . These reactions occur via the resonance-stabilized carbocation .
Biochemical Pathways
Benzylic compounds can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can influence multiple biochemical pathways, depending on the specific context and conditions.
Pharmacokinetics
The compound’s molecular weight is 24706 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
It is used as an intermediate in pharmaceutical and organic synthesis , suggesting that it can participate in various chemical reactions to produce different compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at 2-8°C in a refrigerator to maintain its stability. Furthermore, it should be kept away from incompatible materials such as oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluorobenzyl acetate typically involves the reaction of 2-bromo-5-fluorobenzyl alcohol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluorobenzyl acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: This reaction is usually performed in the presence of aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products can include various substituted benzyl acetates.
Hydrolysis: The primary products are 2-bromo-5-fluorobenzyl alcohol and acetic acid.
Scientific Research Applications
2-Bromo-5-fluorobenzyl acetate is utilized in various scientific research fields:
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluorobenzyl alcohol
- 2-Bromo-5-fluorobenzyl bromide
- Ethyl (2-bromo-5-fluorobenzoyl)acetate
Uniqueness
2-Bromo-5-fluorobenzyl acetate is unique due to its combination of bromine, fluorine, and acetate groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
(2-bromo-5-fluorophenyl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-6(12)13-5-7-4-8(11)2-3-9(7)10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHCVKANZXHHBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B1373853.png)
![2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B1373854.png)








![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1373871.png)



